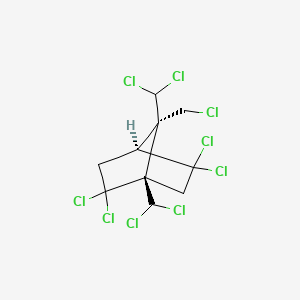

(1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

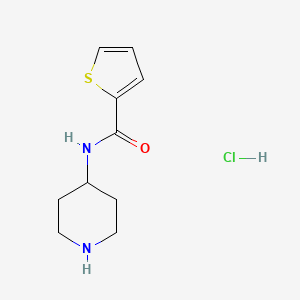

(1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane is a chemical compound with diverse applications in scientific research. It offers immense potential for studying environmental toxicity, pesticide development, and ecological impact. The chemical formula for this compound is C9H6Cl9 . It belongs to the group of persistent organic pollutants (POPs) known as polychlorinated bornanes (CHBs) .

Aplicaciones Científicas De Investigación

Environmental Monitoring

PARLAR 62 is used in environmental monitoring, particularly in the analysis of water samples . It’s used to detect the presence of toxaphene, a pesticide that was widely used in the United States from the 1940s until it was banned in 1990 . The U.S. Environmental Protection Agency (EPA) has identified PARLAR 62 as one of the specific congeners that are detrimental to human health .

Food Safety

PARLAR 62 is also used in food safety, specifically in the analysis of fish tissue . A novel automated ultratrace gas chromatography–mass spectrometry (GC–MS) method has been developed that quantitates the eight toxaphene Parlar congeners as designated in U.S. Environmental Protection Agency (EPA) Method 8276 . This method was developed and applied to fish tissue and used a conventional sample preparation approach to extract, clean up, and fractionate selected Parlar congeners .

Toxicology

In toxicology, PARLAR 62 is used to study the effects of toxaphene degradation products on the ecosystem and potential harmful effects in humans . Certain specific breakdown products have been identified as being of particular concern, with some of the breakdown products having even greater toxicological effects than the toxaphene itself .

Chemical Standards

PARLAR 62 is used as a chemical standard in laboratories . These standards are essential for ensuring the accuracy and reliability of analytical methods, particularly in environmental and food safety testing .

Propiedades

IUPAC Name |

(1S,4S,7R)-2,2,5,5-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl9/c11-3-7(5(12)13)4-1-10(18,19)8(7,6(14)15)2-9(4,16)17/h4-6H,1-3H2/t4-,7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYUXOGVJMFMHR-ZQASAOEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(C1(Cl)Cl)(C2(CCl)C(Cl)Cl)C(Cl)Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]([C@@](C1(Cl)Cl)(CC2(Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane | |

CAS RN |

154159-06-5 |

Source

|

| Record name | Parlar 62 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154159065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 154159-06-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: The research paper focuses on analytical methodology for toxaphene congeners. Why is it important to analyze (1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane specifically?

A1: While the paper doesn't focus on the biological activity of individual toxaphene congeners, it highlights the importance of their accurate detection and quantification. Toxaphene is a complex mixture of hundreds of chlorinated bornane compounds, each potentially possessing different toxicological and environmental behaviors []. (1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane is one such congener, and its presence and concentration in environmental samples can serve as a marker for toxaphene exposure and persistence. Therefore, developing precise analytical methods, like the optimized pressure-pulse splitless injection and electron-capture negative ionization detection discussed in the paper [], is crucial for monitoring and understanding the impact of this persistent organic pollutant.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, 11-chloro-2,3,3a,12b-tetrahydro-2-methyl-, (3aR,12bS)-rel-](/img/structure/B597936.png)

![Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B597958.png)